2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide
Beschreibung
Eigenschaften
CAS-Nummer |
932973-83-6 |
|---|---|
Molekularformel |
C21H20ClN3O5S2 |
Molekulargewicht |
493.98 |
IUPAC-Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-13-3-8-16(9-17(13)22)32(28,29)18-11-24-21(25-20(18)27)31-12-19(26)23-10-14-4-6-15(30-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
InChI-Schlüssel |
SFWZTFYQOUSCPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS Number: 932973-89-2) is a complex organic molecule with notable structural features that suggest potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 480.0 g/mol. The compound is characterized by a pyrimidine ring, sulfonyl and sulfanyl groups, and an acetamide moiety, which may influence its pharmacological properties.
Structural Characteristics
The unique combination of functional groups in this compound can lead to diverse biological activities:
| Functional Group | Description |
|---|---|
| Pyrimidinone Ring | Often associated with significant pharmacological properties. |
| Sulfonyl Group | Can form strong interactions with amino acids in proteins, potentially inhibiting their activity. |
| Sulfanyl Group | May enhance the compound's reactivity and binding affinity. |
| Acetamide Group | Contributes to the overall binding specificity and stability of the compound. |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to target proteins, thereby modulating their activity. Additionally, the presence of the pyrimidine structure often correlates with the ability to act as enzyme inhibitors or receptor modulators.
Case Studies and Research Findings
Recent studies have explored the biological activities of structurally related compounds:
- A study on 5-Arylbenzothiadiazine derivatives showed that modifications in the structure led to enhanced binding affinities and improved pharmacokinetic profiles, highlighting the importance of structural variations in biological activity .
- Research on another pyrimidine derivative indicated its ability to cross the blood-brain barrier and increase neurotransmitter levels in the hippocampus, suggesting neuroactive properties .
Comparative Analysis
To better understand the potential of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide, it is useful to compare it with other compounds:
| Compound Name | Structural Features | Known Biological Activities |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer activity |
| Sulfadiazine | Sulfonamide group | Antimicrobial properties |
| Thiamphenicol | Chlorinated phenol | Broad-spectrum antibiotic |
These comparisons suggest that while 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide shares functional characteristics with these compounds, its unique combination may confer distinct biological activities warranting further investigation.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its bioactivity?
The compound contains a sulfonyl group (electron-withdrawing, enhancing electrophilicity), a dihydropyrimidinone ring (potential hydrogen-bonding with enzyme active sites), and a 4-methoxybenzyl-acetamide moiety (hydrophobic interactions). These groups collectively enable interactions with biological targets such as kinases or proteases. The sulfonyl group may stabilize transition states in enzyme inhibition, while the dihydropyrimidinone core is critical for binding affinity .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1: Sulfonation of a dihydropyrimidinone precursor using 3-chloro-4-methylbenzenesulfonyl chloride.
- Step 2: Thiol-ether formation via reaction with mercaptoacetamide derivatives.
- Step 3: N-alkylation with 4-methoxybenzyl bromide. Solvents like DMF or dichloromethane and catalysts such as K₂CO₃ are used under controlled temperatures (60–80°C) to prevent decomposition .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of sulfonation and substitution patterns.
- HPLC : Monitors purity (>95% required for biological assays) using a C18 column with acetonitrile/water gradients.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 508.2) .
Q. What are the primary biological targets or pathways under investigation?
Preliminary studies suggest activity against tyrosine kinases and inflammatory enzymes (e.g., COX-2). The sulfonyl-dihydropyrimidinone scaffold is structurally analogous to known kinase inhibitors, warranting target-specific assays like fluorescence polarization or ATPase activity measurements .
Q. How do solubility and stability impact experimental design?
The compound is sparingly soluble in aqueous buffers (use DMSO stock solutions <10 mM) and degrades under acidic conditions. Stability studies recommend storage at –20°C in inert atmospheres. Pre-formulation assessments (e.g., thermal gravimetric analysis) are critical for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in thiol-ether formation.
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted sulfonyl chlorides, increasing purity to >98% .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:
- Surface plasmon resonance (SPR) : Directly measure binding kinetics.
- X-ray crystallography : Resolve binding modes (e.g., used for analogous compounds).
- Metabolic stability assays : Rule out off-target effects from metabolite interference .
Q. What computational strategies predict target interactions and guide derivative design?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP).
- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity.
- DFT calculations : Optimize transition states for sulfonation reactions to improve regioselectivity .
Q. What methodologies enable mechanistic studies of its metabolic pathways?
- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track hepatic metabolism via LC-MS.
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for clearance using human liver microsomes.
- Reactive metabolite trapping : Glutathione adduct formation detected by high-resolution MS .
Q. How can structural modifications enhance pharmacokinetic properties?
- Prodrug design : Introduce ester moieties to improve oral bioavailability.
- PEGylation : Increase solubility via polyethylene glycol conjugation.
- Heterocyclic replacements : Substitute dihydropyrimidinone with pyrazolo[3,4-d]pyrimidine to reduce plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
